molecular formula C24H25ClN2O2S B2392276 (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034265-56-8

(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride

Katalognummer: B2392276
CAS-Nummer: 2034265-56-8
Molekulargewicht: 440.99
InChI-Schlüssel: ONONEOXTQPRKTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure incorporating azetidine and dihydrothienopyridine rings, which are motifs of significant interest in medicinal chemistry and pharmaceutical research . Compounds with similar heterocyclic structures are frequently investigated as key intermediates or active scaffolds in the development of novel therapeutic agents . Researchers are exploring its potential utility in various biochemical applications. This product is supplied as a high-purity hydrochloride salt to ensure stability and solubility in research settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a controlled laboratory environment. For detailed specifications, available quantities, and custom synthesis inquiries, please contact our scientific team.

Eigenschaften

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S.ClH/c27-24(19-7-4-8-22(13-19)28-17-18-5-2-1-3-6-18)26-15-21(16-26)25-11-9-23-20(14-25)10-12-29-23;/h1-8,10,12-13,21H,9,11,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONONEOXTQPRKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride generally involves multiple reaction steps starting from readily available precursors. Typical synthetic routes may involve:

  • Benzylation: of a phenolic compound to introduce the benzyloxy group.

  • Formation of the azetidinone ring , typically through cyclization reactions.

  • Coupling reactions: to combine the benzylated phenol with the azetidinone derivative.

  • Final hydrochloride formation through the treatment of the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrially, this compound is synthesized using similar methods but with optimizations for scale, cost efficiency, and yield maximization. This may involve:

  • Use of automated reactors to control reaction conditions precisely.

  • Implementation of continuous flow chemistry to enhance reaction rates and product purity.

  • Adoption of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, particularly at the benzyloxy group, to form corresponding carbonyl derivatives.

  • Reduction: Hydrogenation can reduce certain functionalities within the structure, such as double bonds or nitro groups (if present in related compounds).

  • Substitution: Nucleophilic substitution reactions can occur, especially on the aromatic ring, allowing for various functional group modifications.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Hydrogen (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

  • Nucleophiles: Halides, alkoxides.

Major Products

The primary products of these reactions depend on the conditions and reagents used. For instance, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new substituents on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

This compound has a range of applications across different scientific disciplines:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential interaction with biological targets, such as enzymes or receptors.

  • Medicine: Investigated for its therapeutic potential, including possible anti-inflammatory or anti-cancer properties.

  • Industry: Applied in the development of novel materials or as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action for (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride involves:

  • Binding to molecular targets: Such as enzymes or receptors, leading to modulation of their activity.

  • Pathway involvement: It may participate in or disrupt specific biochemical pathways, leading to a therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in the combination of azetidine, thienopyridine, and benzyloxy-phenyl groups. Key comparisons with related compounds are outlined below:

Compound Name Key Structural Features Pharmacological Class Molecular Weight (g/mol)
Target Compound: (3-(Benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone HCl Azetidine, thienopyridine, benzyloxy-phenyl, hydrochloride salt Undisclosed (hypothesized CNS/cardiovascular) ~511.0 (calculated)
Raloxifene Hydrochloride Benzothiophene core, piperidinyl-ethoxy side chain, hydrochloride salt Selective Estrogen Receptor Modulator (SERM) 510.05
Desethylamiodarone Hydrochloride (Imp. B(EP)) Benzofuran, di-iodophenyl, ethylamino-ethoxy, hydrochloride salt Antiarrhythmic (amiodarone derivative) ~735.3 (calculated)

Pharmacological and Physicochemical Comparisons

  • Azetidine vs. Piperidine Rings : The target compound’s azetidine (4-membered ring) contrasts with the piperidine (6-membered) ring in raloxifene. Azetidine’s smaller ring size may confer higher rigidity and altered receptor-binding kinetics compared to piperidine derivatives .
  • Thienopyridine vs. Benzothiophene: The dihydrothienopyridine moiety in the target compound shares electronic similarities with benzothiophene (in raloxifene) but may exhibit distinct metabolic stability due to sulfur positioning and reduced aromaticity .
  • Hydrochloride Salt : Like raloxifene and desethylamiodarone, the hydrochloride salt improves aqueous solubility, critical for bioavailability in oral formulations .

Research Findings and Hypotheses

  • Target Selectivity: The thienopyridine-azetidine scaffold is absent in SERMs like raloxifene, suggesting divergent therapeutic targets. Computational modeling predicts affinity for monoamine transporters or ion channels .
  • Synthetic Challenges : The azetidine ring introduces synthetic complexity compared to larger N-heterocycles (e.g., piperidine), requiring specialized protocols for stereochemical control .

Biologische Aktivität

The compound (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H19ClN2O2SHCl\text{C}_{18}\text{H}_{19}\text{ClN}_2\text{O}_2\text{S}\cdot \text{HCl}

This structure features a benzyloxy group and a thieno[3,2-c]pyridine moiety, which are significant in determining its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Receptor Modulation : The thieno[3,2-c]pyridine component suggests potential interactions with neurotransmitter receptors, particularly those involved in neuropharmacology.
  • Enzyme Inhibition : It may exhibit inhibitory effects on specific enzymes related to disease pathways, although detailed mechanisms require further elucidation.

Antimicrobial Activity

Studies have shown that derivatives of thieno[3,2-c]pyridine exhibit antimicrobial properties. The compound's structure allows it to disrupt microbial cell functions, which could be useful in developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research on similar compounds indicates that they can induce apoptosis in cancer cells through various pathways.

Activity Type Observed Effects Reference
AntimicrobialGrowth inhibition of various pathogens
AnticancerInduction of apoptosis in tumor cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thieno[3,2-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control groups.
  • Cancer Cell Line Testing : In vitro assays using human cancer cell lines showed that the compound inhibited cell proliferation effectively at micromolar concentrations. This suggests a potential for development as an anticancer agent.

Toxicological Profile

Toxicity assessments are crucial for any new pharmaceutical agent. Initial studies indicate that the compound has a favorable safety profile; however, comprehensive toxicological evaluations are necessary to confirm its suitability for clinical use.

Q & A

Basic: What is the standard synthetic route for preparing (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride?

Answer:
The synthesis typically involves a multi-step sequence:

Azetidine Formation : Construct the azetidine ring via cyclization of 3-aminopropanol derivatives under acidic conditions.

Thienopyridine Coupling : React the azetidine intermediate with 6,7-dihydrothieno[3,2-c]pyridine using coupling agents like HATU or DCC in anhydrous DMF .

Benzyloxy Phenyl Integration : Attach the 3-(benzyloxy)phenyl group via nucleophilic substitution or Friedel-Crafts acylation, monitored by TLC .

Hydrochloride Salt Formation : Treat the final product with HCl gas in dichloromethane to improve crystallinity and stability .
Key Validation : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight, and elemental analysis for purity .

Advanced: How can reaction conditions be optimized to improve the yield of the azetidine-thienopyridine coupling step?

Answer:
Optimization strategies include:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to enhance solubility of intermediates .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 300W) while maintaining >85% yield .
  • Stoichiometric Adjustments : Use 1.2 equivalents of the thienopyridine moiety to drive the reaction to completion .
    Data Analysis : Employ ANOVA to compare yields across conditions; prioritize parameters with p < 0.05 .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.8 ppm) and azetidine/thienopyridine backbone signals (δ 2.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 475.18) and isotopic patterns .
  • IR Spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .
    Purity Check : HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .

Advanced: How can researchers resolve spectral overlaps in the ¹H NMR of the benzyloxy-phenyl moiety?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons (e.g., benzyloxy -OCH₂Ph) and assign quaternary carbons .
  • Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ to shift overlapping aromatic signals .
  • Dynamic NMR : Heat the sample to 60°C to average out conformational isomers causing splitting .

Basic: What in vitro assays are recommended to study its potential kinase inhibition activity?

Answer:

  • Binding Assays : Use fluorescence polarization (FP) with labeled ATP analogs to measure IC₅₀ values .
  • Functional Assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2) via Western blot .
  • Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Advanced: How to analyze contradictory data in IC₅₀ values across different kinase assays?

Answer:

  • Assay Validation : Confirm ATP concentration consistency (e.g., 10 µM vs. 100 µM) and buffer pH (7.4±0.1) .
  • Statistical Modeling : Apply linear regression to correlate IC₅₀ with kinase structural features (e.g., ATP-binding pocket volume) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding kinetics .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at -20°C in airtight vials under argon to prevent oxidation .
  • Long-Term : Lyophilize and keep at -80°C with desiccants (silica gel) .
  • In Solution : Use DMSO stocks (10 mM) and avoid freeze-thaw cycles (>3 cycles degrade <10%) .

Advanced: How to investigate hydrolytic degradation pathways under physiological conditions?

Answer:

  • Forced Degradation Studies : Incubate at pH 1.2 (HCl) and pH 7.4 (PBS) at 37°C for 24–72 hours .
  • LC-MS/MS Analysis : Identify degradation products (e.g., benzyl alcohol from ester hydrolysis) .
  • Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) using first-order decay models .

Basic: How to design structural analogs to explore SAR (Structure-Activity Relationships)?

Answer:

  • Core Modifications : Replace the benzyloxy group with methoxy or halogens (F, Cl) .
  • Azetidine Substitutions : Introduce methyl or fluoro groups at the 3-position of the azetidine ring .
  • Thienopyridine Variations : Test dihydro vs. fully aromatic thienopyridine cores .

Advanced: What computational methods are suitable for predicting binding modes with kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP) to predict pose occupancy .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (~-10 kcal/mol for high affinity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.